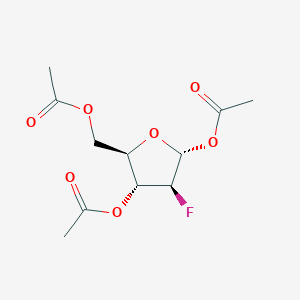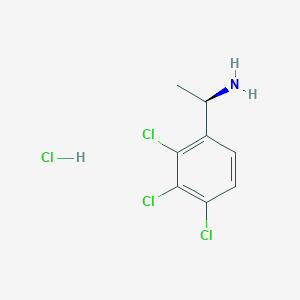
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride: is a chemical compound characterized by its molecular formula C8H8Cl3N and molecular weight 260.98 g/mol . This compound is a derivative of phenylethanamine with three chlorine atoms attached to the benzene ring, and it exists as a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Chlorination Reaction: The starting material, phenylethanamine, undergoes a chlorination reaction with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 2, 3, and 4 positions of the benzene ring.
Reduction Reaction: The resulting trichlorophenyl compound is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form the amine group.
Acidification: Finally, the amine group is protonated using hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: The industrial production of this compound involves large-scale chlorination and reduction reactions under controlled conditions to ensure high yield and purity. The process is typically carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions.
化学反応の分析
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to reduce the compound to its corresponding amine.
Substitution Reactions: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like sodium hydroxide (NaOH) to form different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic conditions
Reduction: NaBH4, methanol solvent
Substitution: NaOH, aqueous conditions
Major Products Formed:
Oxidation: Trichlorophenyl carboxylic acid
Reduction: (1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine
Substitution: Various substituted phenyl derivatives
科学的研究の応用
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which (1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes and pathways.
類似化合物との比較
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: (1R)-1-(2,4,5-trichlorophenyl)ethan-1-amine hydrochloride, (1R)-1-(2,3,5-trichlorophenyl)ethan-1-amine hydrochloride
Uniqueness: The position of chlorine atoms on the benzene ring affects the compound's reactivity and biological activity, making each isomer distinct in its applications and properties.
特性
分子式 |
C8H9Cl4N |
|---|---|
分子量 |
261.0 g/mol |
IUPAC名 |
(1R)-1-(2,3,4-trichlorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H8Cl3N.ClH/c1-4(12)5-2-3-6(9)8(11)7(5)10;/h2-4H,12H2,1H3;1H/t4-;/m1./s1 |
InChIキー |
GRTZSVUNIOJDHY-PGMHMLKASA-N |
異性体SMILES |
C[C@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)N.Cl |
正規SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



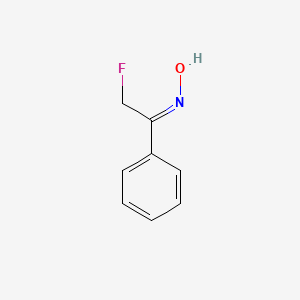
![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)
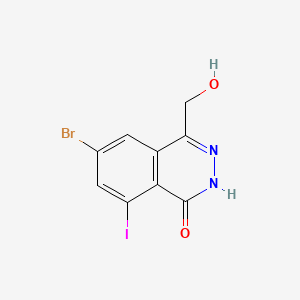
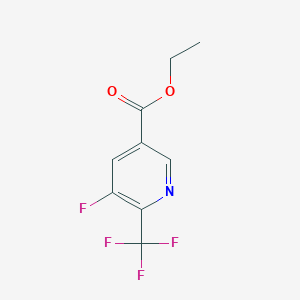
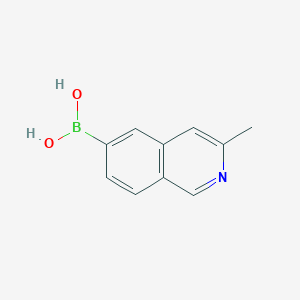
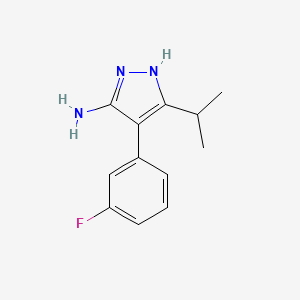
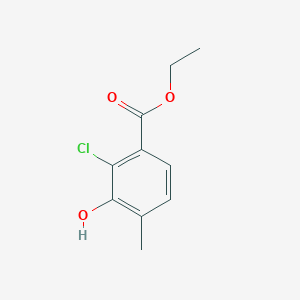

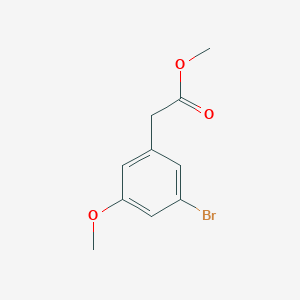
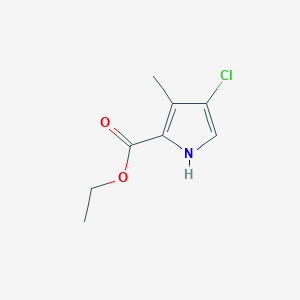
![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)

